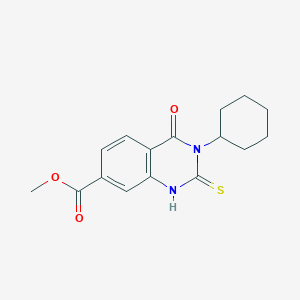![molecular formula C13H17N3O B5635931 N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5635931.png)
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide, also known as IBMA, is a chemical compound that has gained significant attention in the field of scientific research. IBMA is a benzimidazole derivative that has shown promising results in various biological studies. The purpose of
Mécanisme D'action
The mechanism of action of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is not fully understood. However, studies have shown that N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of certain transcription factors.
Biochemical and Physiological Effects:
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to have anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has several advantages for lab experiments. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is relatively easy to synthesize and purify, making it readily available for use in various experiments. Additionally, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to have low toxicity, making it a safe candidate for in vitro and in vivo studies. However, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide also has some limitations for lab experiments. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is relatively insoluble in water, making it difficult to administer in certain experiments. Additionally, the mechanism of action of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is not fully understood, making it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for the study of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide. One potential direction is to further investigate the mechanism of action of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide. Understanding the mechanism of action could lead to the development of more specific and effective treatments for various diseases. Another potential direction is to investigate the potential use of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide in combination with other drugs or therapies. Combining N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide with other drugs or therapies could lead to synergistic effects and improved treatment outcomes. Finally, future studies could investigate the potential use of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide in the treatment of other diseases, such as autoimmune disorders or viral infections.
Conclusion:
In conclusion, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide is a promising compound that has shown potential for the treatment of various diseases. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has anti-inflammatory, anti-tumor, and anti-microbial properties, making it a potential candidate for cancer therapy, anti-inflammatory therapy, and anti-microbial therapy. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has several advantages for lab experiments, including easy synthesis and low toxicity. However, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide also has some limitations, including its relatively insolubility in water and the lack of understanding of its mechanism of action. Future studies could investigate the potential use of N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide in combination with other drugs or therapies and in the treatment of other diseases.
Méthodes De Synthèse
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzimidazole with isopropyl bromide and acetic anhydride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is purified through recrystallization using a suitable solvent such as ethanol or methanol.
Applications De Recherche Scientifique
N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has anti-inflammatory, anti-tumor, and anti-microbial properties. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide has been shown to have anti-microbial properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Propriétés
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)16-12-7-5-4-6-11(12)15-13(16)8-14-10(3)17/h4-7,9H,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZGUXBRYGQGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635858.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5635860.png)

![6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoxaline](/img/structure/B5635873.png)
![8-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5635882.png)


![3-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5635901.png)
![{2-[4-({4-[4-methyl-5-(1-pyrrolidinylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5635902.png)
![3-(2-chlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5635918.png)

![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-[(5-methylisoxazol-3-yl)methyl]benzenesulfonamide](/img/structure/B5635935.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B5635945.png)
![1-{[3'-(4H-1,2,4-triazol-4-yl)biphenyl-3-yl]carbonyl}piperidine](/img/structure/B5635950.png)